molecular formula C15H16N2O3 B140791 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine CAS No. 85583-54-6

5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine

Cat. No. B140791
CAS RN: 85583-54-6
M. Wt: 272.3 g/mol
InChI Key: KGCCHRPMSPXKJE-UHFFFAOYSA-N
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Patent
US07009057B2

Procedure details

A solution of 4-(2-(5-ethyl-2-pyridyl)ethoxy)nitrobenzene (23 g) in methanol is hydrogenated under atmospheric pressure in the presence of 10% Pd on carbon (50% humid, 2.5 g). The catalyst is removed by filtering. Distilling the solvent off under reduced pressure gives 4-(2-(5-ethyl-2-pyridyl)ethoxy)aniline as crude oil (20 g, 98%).
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:4]=[CH:5][C:6]([CH2:9][CH2:10][O:11][C:12]2[CH:17]=[CH:16][C:15]([N+:18]([O-])=O)=[CH:14][CH:13]=2)=[N:7][CH:8]=1)[CH3:2]>CO.[Pd]>[CH2:1]([C:3]1[CH:4]=[CH:5][C:6]([CH2:9][CH2:10][O:11][C:12]2[CH:13]=[CH:14][C:15]([NH2:18])=[CH:16][CH:17]=2)=[N:7][CH:8]=1)[CH3:2]

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
C(C)C=1C=CC(=NC1)CCOC1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
2.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst is removed
FILTRATION
Type
FILTRATION
Details
by filtering
DISTILLATION
Type
DISTILLATION
Details
Distilling the solvent off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C=CC(=NC1)CCOC1=CC=C(N)C=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.